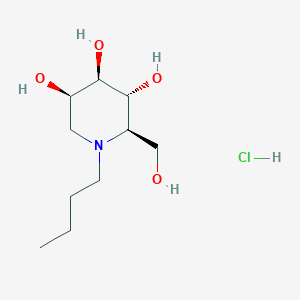

N-Butyldeoxymannojirimycin HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

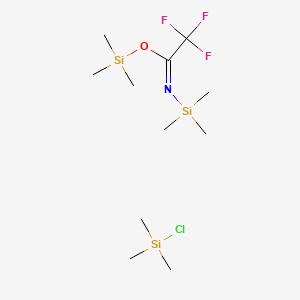

Synthesis Analysis

The synthesis of deoxymannojirimycin derivatives involves multiple steps including diastereoselective transformations and reductive amination/cyclization processes. For example, L-1-deoxymannojirimycin has been synthesized from readily available precursors through a proline-catalyzed syn aldol transformation followed by reductive amination/cyclization, highlighting the intricate steps involved in synthesizing such compounds (Nagarjuna Palyam & M. Majewski, 2009).

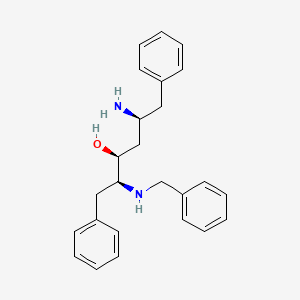

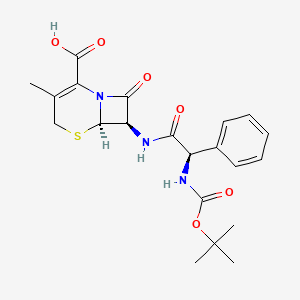

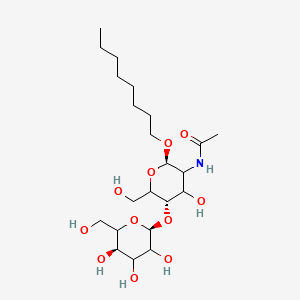

Molecular Structure Analysis

The molecular structure of deoxymannojirimycin derivatives is characterized by the presence of a piperidine ring, a hallmark of many glycosidase inhibitors. The configurational and conformational aspects of these molecules play a crucial role in their biological activity. For instance, the synthesis of 1-deoxymannojirimycin from 2-amino-6-bromo-2,6-dideoxyhexono-1,4-lactone involves intramolecular displacement and reduction steps that are critical for forming the desired piperidine structure (B. M. Malle, I. Lundt*, & T. Wrodnigg, 2008).

Scientific Research Applications

Glycosphingolipid Biosynthesis Inhibition

- N-Butyldeoxymannojirimycin HCl (NB-DNJ) has been noted for its ability to inhibit glycosphingolipid (GSL) biosynthesis, which is crucial for the treatment of GSL lysosomal storage diseases. This compound has been in clinical trials for treating type 1 Gaucher's disease (Andersson et al., 2000).

Substrate Reduction Therapy in Glycosphingolipidoses

- Research indicates that this compound shows efficacy in mouse models of Tay-Sachs, Sandhoff, and Fabry diseases, suggesting its potential as a therapeutic agent in juvenile and adult variants of these disorders (Platt et al., 2003).

Potential for Neurological Disease Treatment

- Studies show that this compound could be a promising treatment for storage diseases with neurological involvement, as high systemic dosing is achievable without side-effects (Platt et al., 1994).

Application in Cystic Fibrosis

- This compound has been explored for its effectiveness in cystic fibrosis treatment, particularly in normalizing sodium and chloride transport in F508del transgenic mice, a model for cystic fibrosis (Lubamba et al., 2009).

Role in Gaucher's Disease Management

- It has been studied as a potential therapy for type 1 (non-neuronopathic) Gaucher's disease. This application capitalizes on the compound's ability to inhibit macromolecular substrate biosynthesis involved in glycosphingolipidoses (Cox et al., 2003).

Antiretroviral Activity

- The compound has demonstrated antiretroviral activity, particularly against Moloney murine leukemia virus, suggesting its potential use in the treatment of AIDS (Sunkara et al., 1987).

Other Applications

- This compound has also been investigated for its role in inhibiting glycolipid biosynthesis without affecting N-linked oligosaccharide processing, and for its potential use in addressing HIV/AIDS through targeted liposome delivery (Mellor et al., 2003), (Pollock et al., 2008).

Safety and Hazards

The safety data sheet for N-Butyldeoxymannojirimycin HCl indicates that it may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . In case of exposure, immediate medical attention is required .

Relevant Papers The paper “N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery” discusses the potential of N-Butyldeoxynojirimycin as an anti-HIV therapy . Another paper, “N-butyl-deoxynojirimycin delays motor deficits, cerebellar microgliosis, and Purkinje cell loss in a mouse model of mucolipidosis type IV”, discusses the potential of a related compound in delaying the progression of mucolipidosis type IV .

properties

IUPAC Name |

(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-WFFMJNDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)